

Melting Point Validation for Pure 2-Methylfluorenone: A Comparative Analytical Guide

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Compound of Interest

Compound Name: *Methylfluorenone*

CAS No.: *79147-47-0*

Cat. No.: *B1660575*

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Introduction & Scientific Context

2-Methylfluorenone (CAS: 2840-51-9), also known as 2-methyl-9H-fluorene-9-one, is a critical oxygenated polycyclic aromatic hydrocarbon (oxy-PAH) derivative utilized extensively in photopolymerizable compositions, organic synthesis, and as a pharmaceutical building block. The structural integrity and purity of this intermediate are paramount; trace impurities such as unreacted 9H-fluorene, oxidation byproducts, or residual crystallization solvents can drastically reduce downstream catalytic yields.

The established melting point for highly pure **2-methylfluorenone** is in the range of . However, relying on a single methodology to determine this value can lead to false positives.

Differentiating between true crystalline melting, desolvation, and polymorphic transitions requires a multi-faceted analytical approach. This guide objectively compares three leading analytical alternatives—Automated Capillary Melting Point, Differential

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